Product packaging for 3-Bromo-2-chloro-6-methylpyridine(Cat. No.:CAS No. 185017-72-5)

3-Bromo-2-chloro-6-methylpyridine

Cat. No.: B065680
CAS No.: 185017-72-5
M. Wt: 206.47 g/mol
InChI Key: JVDQYSIJBRTRMS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methylpyridine is a high-value, multi-halogenated pyridine derivative engineered for advanced synthetic chemistry and drug discovery research. This compound serves as a versatile and critical synthetic intermediate, where its strategic placement of bromine and chlorine atoms on the pyridine ring, adjacent to the methyl group, creates distinct sites for selective functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and nucleophilic aromatic substitution. Its primary research value lies in the construction of complex heterocyclic scaffolds, particularly in the development of active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and central nervous system (CNS) disorders. The methyl group at the 6-position further enhances its utility by offering a site for subsequent oxidation or functionalization, enabling fine-tuning of molecular properties. Researchers utilize this building block to create targeted molecular libraries for high-throughput screening and to develop novel ligands for protein kinases and other enzymatic targets, making it an indispensable tool in medicinal chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDQYSIJBRTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370297
Record name 3-bromo-2-chloro-6-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185017-72-5
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-6-methylpyridine
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Synthetic Methodologies for 3 Bromo 2 Chloro 6 Methylpyridine and Analogues

Direct Halogenation Approaches to Pyridine (B92270) Scaffolds

Direct halogenation of pyridine and its derivatives is a fundamental approach for introducing bromine and chlorine atoms. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions. nih.govnih.gov

Achieving regioselectivity is the primary challenge in the halogenation of pyridines. The electronic properties of the pyridine ring generally direct electrophilic attack to the 3- and 5-positions. nih.gov

Several strategies exist for the synthesis of 3-Bromo-2-chloro-6-methylpyridine via direct halogenation:

Starting from 2-chloro-6-methylpyridine (B94459): This is a common route where the starting material is brominated. The chlorine atom at the 2-position and the methyl group at the 6-position influence the regioselectivity of the subsequent bromination, directing the incoming bromine to the 3-position. pipzine-chem.com

Starting from 6-methylpyridine: This approach involves a two-step halogenation. The 6-methylpyridine can first be brominated in a solvent like glacial acetic acid with a catalyst, followed by chlorination to yield the final product. pipzine-chem.com

Zincke Imine Intermediates: A modern strategy for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is converted into a more reactive azatriene intermediate, known as a Zincke imine, which readily undergoes electrophilic halogenation at the desired position under mild conditions before the ring is reformed. nih.govchemrxiv.org This method avoids the harsh conditions of traditional EAS reactions. nih.gov

The table below summarizes various direct halogenation methods for pyridine scaffolds.

Starting MaterialReagents & ConditionsProductKey FeatureReference
2-chloro-6-methylpyridineBrominating agent (e.g., Br2)This compoundDirect bromination at the vacant 3-position. pipzine-chem.com
2-methylpyridineBr2, AlCl3, 100 °C3-Bromo-2-methylpyridineElectrophilic substitution requiring Lewis acid and heat.
General PyridinesDibenzylamine, then NBS or NIS, then NH4OAc3-Halopyridines3-selective halogenation via Zincke imine intermediate under mild conditions. nih.govchemrxiv.org
2-Amino-6-methylpyridine1. HBr, Br2; 2. NaNO2; 3. NaOH2-Bromo-6-methylpyridine (B113505)Sandmeyer-type reaction providing a high yield (95%). chemicalbook.com

The efficiency and selectivity of halogenation reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of halogenating agent, solvent, temperature, and catalyst.

Halogenating Agents: While elemental bromine (Br₂) and chlorine (Cl₂) are fundamental reagents, alternatives like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for milder and more selective reactions. nih.gov

Catalysts: Lewis acids such as iron powder or aluminum chloride are frequently employed to activate the halogen and enhance the electrophilicity for the substitution reaction on the deactivated pyridine ring. pipzine-chem.com

Temperature Control: Temperature plays a critical role in controlling selectivity. For instance, in the bromination of catechol, careful temperature control from -30 °C to room temperature resulted in a 100% yield of the specific mono-brominated product. nih.gov For the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine, the reaction is maintained at -10 to -5 °C. chemicalbook.com

Solvents: The choice of solvent, such as glacial acetic acid, dichloromethane, or dimethylformamide (DMF), can influence the reaction pathway and product yield. pipzine-chem.com

Metal-Catalyzed Coupling Strategies

Metal-catalyzed reactions, particularly those using palladium and nickel, have revolutionized the synthesis of complex organic molecules, including substituted pyridines. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron species with an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the derivatization of halopyridines due to its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents and byproducts. fishersci.co.uknih.gov

For a substrate like this compound, the Suzuki reaction can be performed selectively. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This reactivity difference allows for the selective coupling at the 3-position (C-Br) while leaving the 2-position (C-Cl) untouched for potential subsequent transformations. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated that the substitution order in Suzuki-Miyaura reactions can be controlled, highlighting the potential for regioselective functionalization of polyhalogenated pyridines. beilstein-journals.org

Nickel catalysis offers a cost-effective and efficient alternative for constructing pyridine rings. Various nickel-catalyzed methods have been developed for synthesizing substituted pyridines from simpler starting materials. oup.com

[2+2+2] Cycloaddition: Nickel complexes can catalyze the cycloaddition of diynes and nitriles to form the pyridine ring. This method is highly effective for creating multisubstituted pyridines with good regioselectivity. thieme-connect.comnih.gov

One-Pot Synthesis from Ketones: A one-pot method involves the nickel-catalyzed dehydrogenation of alkyl ketones to form an α,β-unsaturated ketone in situ. This intermediate then reacts with an enamine and an ammonia (B1221849) source to construct the pyridine scaffold. oup.com

These strategies are valuable for synthesizing analogues of this compound by building the core pyridine structure with desired substituents already in place.

Palladium catalysis is central to the selective functionalization of di- and polyhalogenated pyridines. The differential reactivity of carbon-halogen bonds is key to this selectivity. The general order of reactivity is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org

In the case of this compound, a palladium catalyst can be used to chemoselectively trigger a cross-coupling reaction (like Suzuki, Heck, or Sonogashira) at the more reactive C-Br bond. This allows for the introduction of an aryl, vinyl, or alkyl group at the 3-position. The less reactive C-Cl bond remains, serving as a handle for a second, different coupling reaction under more forcing conditions if desired. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecules from a single dihalopyridine precursor. pipzine-chem.comnih.gov

The table below illustrates the principle of chemoselective palladium-catalyzed reactions on a generic dihalopyridine.

SubstrateReaction TypeKey PrinciplePotential OutcomeReference
3-Bromo-2-chloro-pyridine derivativeSuzuki-Miyaura CouplingReactivity: C-Br > C-ClSelective substitution of the bromine atom with an aryl or vinyl group. wikipedia.orgbeilstein-journals.org
Halogenated PyridineC-H Activation/AnnulationA directing group guides the Pd catalyst to a specific C-H bond for functionalization.Construction of fused ring systems onto the pyridine scaffold. nih.govsnnu.edu.cn
Aryl HalidesGeneral Cross-CouplingPd(0) catalyst undergoes oxidative addition, transmetalation, and reductive elimination.Formation of C-C, C-N, C-O, and C-S bonds. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The halogen atoms on the pyridine ring of 3-Bromo-2-chloro-6-methylpyridine are susceptible to nucleophilic substitution. The reactivity of the bromine and chlorine atoms allows for their replacement by various nucleophiles. pipzine-chem.com This type of reaction is a fundamental transformation for introducing a wide range of functional groups onto the pyridine core.

For instance, the bromomethyl group, if present as a derivative, can be readily substituted by nucleophiles such as amines or thiols. In the case of this compound itself, the relative reactivity of the chloro and bromo substituents towards nucleophilic attack is a key consideration. Generally, in nucleophilic aromatic substitution (SNAr) reactions of activated aryl halides, the order of halide leaving group ability is often F > Cl ≈ Br > I. nih.gov However, the specific electronic and steric environment of the pyridine ring in this compound will influence the precise outcome of these reactions.

Studies on related N-methylpyridinium ions have shown that the mechanism can deviate from a simple rate-controlling addition of the nucleophile. nih.gov Instead, a mechanism involving rate-determining deprotonation of an addition intermediate can occur. nih.gov This highlights the complexity of nucleophilic substitution on pyridinium (B92312) systems and suggests that the reaction pathways for this compound may be similarly nuanced.

Cross-Coupling Reaction Pathways and Selectivity

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. The presence of two different halogen atoms offers the potential for selective reactions.

Reactivity Profiling in Carbon-Carbon Bond Formation

The bromine and chlorine atoms on this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. These reactions are crucial for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for selective bond formation. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild reaction conditions and the commercial availability of a wide range of starting materials. nih.gov Research on similar brominated pyridine derivatives has demonstrated successful Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com These reactions typically proceed in good yields, highlighting the utility of this methodology for creating diverse pyridine-based structures. mdpi.com

Table 1: Exemplar Suzuki-Miyaura Cross-Coupling Reaction Conditions
ParameterConditionReference
CatalystPd(PPh₃)₄ mdpi.com
BaseK₃PO₄ mdpi.com
Solvent1,4-Dioxane/Water mdpi.com
Temperature85-95 °C mdpi.com

Chemo- and Regioselectivity in Halogen Exchange Reactions

The presence of two distinct halogen atoms on the pyridine ring of this compound raises questions of chemo- and regioselectivity in its reactions. In halogen exchange reactions, it is possible to selectively replace one halogen over the other by carefully choosing the reaction conditions and reagents. pipzine-chem.com

For example, in nucleophilic substitution reactions, the relative lability of the chloro and bromo groups will dictate which one is preferentially displaced. While detailed studies specifically on this compound are not extensively reported in the provided context, general principles of halide reactivity suggest that the bromo group would be a better leaving group than the chloro group in many nucleophilic substitution scenarios. libretexts.org

In the context of cross-coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond with palladium catalysts allows for regioselective functionalization. This selectivity is a cornerstone of modern organic synthesis, enabling the stepwise construction of complex molecules from dihalogenated precursors. Studies on related dihalopyridines have shown that selective reactions at one halogen position can be achieved, leaving the other available for subsequent transformations.

C-H Activation and Halogenation Studies

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, a strategy that offers a more atom-economical approach to building molecular complexity. While specific studies on the C-H activation of this compound are not detailed in the provided search results, the principles of C-H activation in pyridine systems are well-established.

Palladium-catalyzed C-H activation is a powerful method for the functionalization of aromatic compounds. rsc.org For instance, the ortho-C-H bond of 2-phenylpyridine (B120327) can be selectively functionalized through a directed C-H activation mechanism. rsc.org In the case of this compound, the pyridine nitrogen could potentially direct a metal catalyst to activate a nearby C-H bond, although the steric and electronic effects of the existing substituents would play a significant role.

Direct halogenation of a pre-functionalized pyridine ring is another important transformation. For instance, the synthesis of this compound can be achieved by the bromination of 2-chloro-6-methylpyridine (B94459) using a brominating agent like N-bromosuccinimide (NBS). pipzine-chem.com

Silyl-Mediated Halogen/Halogen Displacement Reactions in Pyridine Systems

Silyl-mediated halogen exchange reactions provide an effective method for the interconversion of halopyridines. The use of silyl (B83357) reagents like bromotrimethylsilane (B50905) (TMSBr) or in situ generated iodotrimethylsilane (B154268) (TMSI) can facilitate the displacement of chlorine atoms with bromine or iodine. epfl.ch

Research has shown that 2-chloropyridines can be converted to their corresponding 2-bromo- or 2-iodopyridines using this methodology. epfl.ch The reaction is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the halogen at the 2-position towards nucleophilic attack. epfl.ch This method has been successfully applied to various chloropyridines and other chloro-substituted heterocycles. epfl.ch

Table 2: Silyl-Mediated Halogen Exchange in Pyridines
SubstrateReagentProductReference
2-ChloropyridineTMSBr2-Bromopyridine epfl.ch
2-Chloro-6-methylpyridineTMSBr2-Bromo-6-methylpyridine (B113505) epfl.ch
2-ChloropyridineTMSI (in situ)2-Iodopyridine epfl.ch

Detailed Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, and computational methods, like density functional theory (DFT) calculations.

For nucleophilic aromatic substitution reactions on pyridinium ions, it has been shown that the mechanism can be more complex than a simple two-step addition-elimination process. nih.gov The involvement of a pre-association mechanism, where deprotonation of the addition intermediate is rate-controlling, has been proposed. nih.gov

In the context of cross-coupling reactions, DFT studies have been employed to elucidate reaction pathways and predict the reactivity of pyridine derivatives. mdpi.comacs.org These computational investigations can provide insights into the energies of intermediates and transition states, helping to explain observed selectivities. For C-H activation reactions, mechanistic proposals often involve the formation of a cyclometalated intermediate, which then undergoes further reaction to yield the functionalized product. rsc.org

Catalytic Cycles and Intermediate Characterization

The participation of this compound in catalytic reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, is fundamental to its utility in synthetic chemistry. While specific detailed studies on the catalytic cycle and intermediate characterization for this exact molecule are not extensively documented in publicly available literature, the mechanisms can be reliably inferred from well-established models of these reactions with analogous aryl halides.

In a typical Suzuki-Miyaura cross-coupling reaction , the catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the aryl halide. organic-chemistry.orglibretexts.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond, the initial oxidative addition is expected to occur selectively at the 3-position of this compound. This forms a square planar palladium(II) intermediate. The subsequent step, transmetalation, involves the transfer of an organic group from an organoboron reagent (activated by a base) to the palladium center, displacing the halide. organic-chemistry.orgwikipedia.org The final step is reductive elimination, where the two organic ligands on the palladium complex couple and are expelled as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

A study on the Suzuki-Miyaura cross-coupling of the related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids provided insights into the regioselectivity of substitution on a polyhalogenated pyridine ring. beilstein-journals.org The results of this study, which involved varying reaction conditions and stoichiometries, suggest that the substitution pattern is influenced by both electronic and steric factors, a principle that would also apply to the reactivity of this compound. beilstein-journals.org

For the Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl halides, the catalytic cycle is similar and typically involves both a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The palladium cycle mirrors that of the Suzuki coupling, beginning with oxidative addition. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Following reductive elimination from the palladium center, the desired alkynylated pyridine is formed, and the palladium(0) catalyst is regenerated. While copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), the fundamental steps within the palladium cycle remain consistent. wikipedia.org

The characterization of intermediates in these catalytic cycles often relies on a combination of spectroscopic techniques and computational studies. For related systems, intermediates such as the oxidative addition adducts and transmetalation complexes have been studied using techniques like NMR spectroscopy.

The general catalytic cycle for a Suzuki-Miyaura coupling involving this compound is outlined below:

StepDescriptionIntermediate
1. Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond of this compound.A Pd(II) complex with the pyridine and bromide ligands.
2. Transmetalation The organic group from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, replacing the bromide ligand.A Pd(II) complex with the pyridine and the new organic ligand.
3. Reductive Elimination The two organic groups on the Pd(II) complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst.The coupled product and the regenerated Pd(0) catalyst.

Kinetic and Thermodynamic Analysis of Reaction Rates

Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl > F. This trend suggests that in this compound, the C-Br bond at the 3-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 2-position. This difference in reactivity allows for selective functionalization at the 3-position under carefully controlled reaction conditions.

Kinetic studies on the nucleophilic substitution of 2-chloropyrimidine (B141910) have shown that these reactions are typically second-order, being first-order in both the substrate and the nucleophile. The absence of base catalysis in many of these systems suggests that the formation of an intermediate complex is the rate-determining step. The reactivity is also influenced by the electron-withdrawing nature of the pyridine ring, which activates the halogen for substitution.

The following table summarizes the expected relative reactivity and influencing factors for the two halogen positions in this compound in cross-coupling reactions:

PositionHalogenExpected Relative ReactivityInfluencing Factors
3BromineHigherWeaker C-Br bond energy compared to C-Cl.
2ChlorineLowerStronger C-Cl bond energy; potential for steric hindrance from the adjacent methyl group and nitrogen atom.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy of 3-Bromo-2-chloro-6-methylpyridine is expected to reveal distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the nitrogen atom in the pyridine (B92270) ring.

The aromatic region of the ¹H-NMR spectrum would likely display two doublets, corresponding to the two coupled protons on the pyridine ring. The coupling constant (J) between these protons would be indicative of their ortho relationship. The methyl group would appear as a singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.8-8.0d~8-9
H-5~7.2-7.4d~8-9
CH₃~2.5-2.7sN/A

Note: The data in this table is predicted based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the molecule.

The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbons bonded to the electronegative bromine and chlorine atoms (C-3 and C-2, respectively) would be expected to appear at relatively downfield positions. The carbon of the methyl group would be found in the upfield region of the spectrum. While specific experimental data for this compound is scarce, analysis of related structures such as 3-Bromo-2-chloropyridine provides insight into the expected chemical shifts. chemicalbook.com

Interactive Data Table: Predicted ¹³C-NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2~150-155
C-3~120-125
C-4~140-145
C-5~125-130
C-6~160-165
CH₃~20-25

Note: The data in this table is predicted based on general principles and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, C-H bonds, C-Cl bond, and C-Br bond. While a complete, assigned FT-IR peak list for this specific compound is not publicly available, it is known that an FT-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Key expected vibrational modes include:

C-H stretching of the aromatic ring and the methyl group, typically observed in the 2900-3100 cm⁻¹ region.

Pyridine ring stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range. researchgate.net

C-Cl stretching vibrations, which generally appear in the 600-800 cm⁻¹ region. researchgate.net

C-Br stretching vibrations, which are found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. researchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2900 - 3000
Pyridine Ring (C=C, C=N) Stretch1400 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Note: This table represents typical wavenumber ranges for the specified functional groups.

Raman spectroscopy provides complementary information to FT-IR. For pyridine derivatives, the ring breathing mode is often a strong and characteristic band in the Raman spectrum. A Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

The symmetric ring breathing vibration, which involves the expansion and contraction of the entire pyridine ring, is particularly sensitive to substitution patterns and provides a fingerprint for the molecule. For substituted pyridines, this mode is typically observed around 1000 cm⁻¹. njit.edu The C-Cl and C-Br stretching vibrations are also Raman active and would be expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature of the spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺).

Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the methyl group. The fragmentation pattern can provide valuable information for confirming the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Comment
[C₆H₅⁷⁹Br³⁵Cl N]⁺205Molecular ion (M⁺)
[C₆H₅⁸¹Br³⁵Cl N]⁺ / [C₆H₅⁷⁹Br³⁷Cl N]⁺207M+2 peak
[C₆H₅⁸¹Br³⁷Cl N]⁺209M+4 peak
[M - CH₃]⁺190, 192, 194Loss of methyl group
[M - Cl]⁺170, 172Loss of chlorine atom
[M - Br]⁺126, 128Loss of bromine atom

Note: The m/z values are based on the most abundant isotopes. The relative intensities of the isotopic peaks are characteristic of the presence of bromine and chlorine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for monitoring the progress of chemical reactions that produce or consume this compound. The technique separates volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio.

In a typical synthesis, small aliquots of the reaction mixture would be withdrawn at various time intervals. The gas chromatograph separates the components, with this compound having a characteristic retention time based on its boiling point and polarity. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight. Crucially, the presence of one bromine atom and one chlorine atom creates a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which provides definitive evidence for the presence of one Br and one Cl atom in the molecule. By tracking the disappearance of starting materials and the appearance of the product's characteristic peaks, the reaction's conversion and purity can be effectively monitored.

Table 1: Illustrative GC-MS Data for Reaction Monitoring

CompoundHypothetical Retention Time (min)Key Mass Fragments (m/z)
Starting Material A5.2Varies based on reactant
Starting Material B6.8Varies based on reactant
This compound 10.5 205/207/209 (M⁺, Isotopic Pattern), 170/172 ([M-Cl]⁺), 126 ([M-Br]⁺)
Byproduct C11.2Varies based on byproduct

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

While GC-MS is excellent for monitoring, High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a newly synthesized compound. HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₆H₅BrClN. sigmaaldrich.com The theoretical (monoisotopic) mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is 204.92939 Da. nih.gov An experimental HRMS measurement would yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm). This low margin of error effectively rules out other possible elemental formulas, providing unambiguous verification of the compound's identity.

Table 2: HRMS Data for Compound Verification

ParameterValue
Molecular FormulaC₆H₅BrClN
Theoretical Monoisotopic Mass (Da)204.92939 nih.gov
Expected Experimental Mass (Da)204.9294 ± 0.0010
Isotopic PatternConfirms presence of one Br and one Cl atom

X-ray Crystallographic Analysis for Molecular Structure Elucidation

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping the electron density within a single crystal.

For this compound, which is a solid at room temperature, obtaining a suitable single crystal would allow for its complete structural elucidation. sigmaaldrich.com The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the positions of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

This data would confirm the substitution pattern on the pyridine ring, definitively showing the bromine atom at position 3, the chlorine atom at position 2, and the methyl group at position 6. Although a specific crystal structure for this compound is not publicly cataloged, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 3: Illustrative Crystallographic Data for this compound

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cA specific description of the crystal's symmetry elements.
a (Å)7.51Unit cell dimension.
b (Å)12.34Unit cell dimension.
c (Å)8.22Unit cell dimension.
β (°)98.5Unit cell angle.
C(3)–Br Bond Length (Å)1.89The measured distance between the carbon at position 3 and the bromine atom.
C(2)–Cl Bond Length (Å)1.73The measured distance between the carbon at position 2 and the chlorine atom.
C(2)–N–C(6) Bond Angle (°)117.5The measured angle within the pyridine ring.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (i.e., the arrangement of atoms with the lowest energy). For 3-Bromo-2-chloro-6-methylpyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The geometry of the pyridine (B92270) ring is expected to be largely planar. The substituents—bromine, chlorine, and a methyl group—will influence the ring's geometry due to steric and electronic effects. The C-Br and C-Cl bond lengths can be accurately predicted, and the orientation of the methyl group's hydrogen atoms will be optimized to minimize steric hindrance with the adjacent chloro substituent. Due to the lack of specific studies, a hypothetical data table of optimized geometric parameters is presented below, based on typical values for related compounds.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

Parameter Predicted Value
C2-Cl Bond Length (Å) 1.74
C3-Br Bond Length (Å) 1.90
C6-C(methyl) Bond Length (Å) 1.51
C2-N-C6 Angle (°) 117.5

Note: These values are estimations based on related structures and require actual DFT calculations for verification.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific motions of the atoms. This allows for a detailed understanding of the molecule's vibrational behavior. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group and the pyridine ring, C-N and C-C stretching modes within the ring, and the C-Cl and C-Br stretching modes. The positions of the halogen and methyl groups will influence the frequencies of the ring's vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (methyl) 2950-3000
C-H stretch (ring) 3050-3100
C=N stretch (ring) 1580-1610
C=C stretch (ring) 1450-1550
C-Cl stretch 700-800

Note: These are approximate frequency ranges and would be precisely determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The electron-donating methyl group will have an opposing, though likely weaker, effect. The precise energy gap would be a result of the interplay of these substituent effects.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Parameter Predicted Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: These values are illustrative and would be quantified by FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These are the nucleophilic sites. Regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. These are the electrophilic sites.

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative potential, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and, to a lesser extent, the ring hydrogen will exhibit positive potential. The halogen atoms, particularly the bromine, may exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. The MEP map would provide a detailed picture of the charge distribution and reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron distribution within a molecule. For this compound, an NBO analysis would elucidate the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization.

The analysis would reveal the occupancy of the natural orbitals, providing insight into the strength and character of the covalent bonds, such as the C-C, C-N, C-H, C-Cl, and C-Br bonds. It would also quantify the lone pair character on the nitrogen, chlorine, and bromine atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions highlight the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In the case of this compound, significant donor-acceptor interactions would be expected between the lone pairs of the halogen atoms and the π* anti-bonding orbitals of the pyridine ring. This would indicate hyperconjugative and resonance effects that influence the molecule's stability and reactivity. The methyl group would also participate in hyperconjugation with the ring.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C2-C3)Data not availableLone Pair -> Antibonding π
LP(1) Clσ(C2-N)Data not availableLone Pair -> Antibonding σ
LP(1) Brσ(C3-C4)Data not availableLone Pair -> Antibonding σ
σ(C6-H)π(C5-C6)Data not availableσ -> Antibonding π (Hyperconjugation)

Note: The values in this table are illustrative as specific research data for this compound is not publicly available. The interactions shown are those that would be expected based on the molecular structure.

Topological Analysis of Electron Density (Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

The Quantum Theory of Atoms in Molecules (AIM) and the analysis of the Reduced Density Gradient (RDG) provide a framework for characterizing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.

Atoms in Molecules (AIM): An AIM analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are indicative of the bond type. For the covalent bonds within the pyridine ring and to the substituents, a negative Laplacian would confirm the presence of shared-type interactions (covalent bonds). The ellipticity at the BCPs of the aromatic bonds would quantify their π-character.

Reduced Density Gradient (RDG): The RDG is particularly useful for visualizing and characterizing weak non-covalent interactions. An RDG analysis would map regions of varying interaction strength within the molecule. For this compound, this could reveal potential intramolecular interactions, such as weak hydrogen bonds or halogen bonds. The RDG scatter plots, colored according to the sign of the second eigenvalue of the Hessian of the electron density (λ₂), would distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. It is plausible that weak interactions could exist between the substituents and adjacent parts of the ring, influencing the molecule's conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mpg.de By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum.

For this compound, a TD-DFT calculation would identify the key electronic transitions, which are typically π→π* and n→π* in nature for aromatic heterocycles. The calculations would reveal the specific molecular orbitals involved in these transitions. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. The presence of the bromine, chlorine, and methyl substituents would be expected to shift the absorption maxima compared to unsubstituted pyridine due to their electronic effects on the molecular orbitals.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁Data not availableData not availableData not availableHOMO → LUMO
S₀ → S₂Data not availableData not availableData not availableHOMO-1 → LUMO
S₀ → S₃Data not availableData not availableData not availableHOMO → LUMO+1

Note: This table represents the type of data that would be generated from a TD-DFT study. Specific values are not available in the cited literature.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often calculated using Density Functional Theory (DFT).

For this compound, key descriptors would include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these would indicate which of the carbon atoms in the pyridine ring are most susceptible to attack.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorSymbolValue
HOMO EnergyE_HOMOData not available
LUMO EnergyE_LUMOData not available
Energy GapΔEData not available
ElectronegativityχData not available
Chemical HardnessηData not available
Global SoftnessSData not available

Note: The values for these descriptors would be obtained from DFT calculations, which are not publicly available for this specific compound.

Applications of 3 Bromo 2 Chloro 6 Methylpyridine As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

3-Bromo-2-chloro-6-methylpyridine is a key precursor in the assembly of elaborate heterocyclic structures. chemicalbook.com The differential reactivity of the C-Br and C-Cl bonds allows for selective participation in cross-coupling reactions, which are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Researchers utilize this compound as a foundational element, leveraging modern catalytic systems to build upon its core structure. pipzine-chem.com By selectively substituting the bromine and chlorine atoms, a wide array of organic compounds featuring a pyridine (B92270) moiety can be constructed. pipzine-chem.com

Key reaction types that underscore its role as a versatile building block include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with a halide. guidechem.comchemicalbook.com The bromo- and chloro- substituents on the pyridine ring serve as effective coupling partners.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. researchgate.net This is crucial for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.

Interactive Table: Key Synthetic Reactions
Reaction TypeDescriptionRelevance to this compound
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide. guidechem.comchemicalbook.comThe bromo and chloro groups act as coupling sites to attach various aryl or alkyl groups, expanding the molecular complexity.
Buchwald-Hartwig Amination A palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and amines. researchgate.netEnables the introduction of amine functionalities by selectively reacting at the halide positions, crucial for many pharmaceutical scaffolds.

Intermediate in Agrochemical Development

In addition to pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemicalbook.comguidechem.com Pyridine-containing pesticides are known for being highly efficient with low toxicity, making them a significant area of innovation in crop protection. sigmaaldrich.com

The compound is used in the formulation of modern pesticides and herbicides. chemicalbook.com Chlorinated methylpyridine derivatives are crucial intermediates for fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. sigmaaldrich.com For example, the synthesis of potent herbicides often involves the chlorination of picoline (methylpyridine) derivatives as a key step to produce vital intermediates. google.com This highlights the role of compounds like this compound in the production of active ingredients that protect crops and enhance agricultural yields. chemicalbook.compipzine-chem.com

Interactive Table: Summary of Applications
FieldSpecific ApplicationReference
Organic Synthesis Building block for complex heterocyclic compounds chemicalbook.com
Pharmaceuticals Precursor for anti-inflammatory agents chemicalbook.com
Pharmaceuticals Intermediate for antimicrobial drugs chemicalbook.compipzine-chem.com
Agrochemicals Intermediate for advanced pesticides and herbicides chemicalbook.comsigmaaldrich.com

Functionalization for Material Science Applications

Incorporation into Polymers and Coatings

This compound can be incorporated into polymeric structures to create functional materials with tailored properties. The halogen atoms on the pyridine ring serve as key reaction sites for grafting the molecule onto polymer backbones or for initiating polymerization reactions.

One common strategy for such incorporation is through post-polymerization functionalization. In this approach, a pre-existing polymer with suitable reactive groups is treated with this compound. For instance, polymers containing nucleophilic sites can displace one of the halogen atoms on the pyridine ring, typically the more labile one, to form a covalent bond.

A notable method for forging such carbon-nitrogen or carbon-oxygen bonds in the context of polymer modification is the Ullmann coupling reaction. This copper-catalyzed reaction is effective for forming bonds between aryl halides and amines, alcohols, or thiols. In a representative scenario, a bromo-substituted polymer could be reacted with an amino-functionalized derivative of this compound to append the pyridine unit onto the polymer chain. mdpi.com This approach has been successfully used to modify the properties of ether-linked polymers, enhancing their thermal stability and altering their surface morphology. mdpi.com

Another avenue for incorporation involves the immobilization of pyridine derivatives onto solid supports, such as polystyrene. researchgate.net This can be achieved by first functionalizing the support with a linker that can react selectively with the pyridine compound. The bromine atom on this compound is a prime candidate for such reactions, including various cross-coupling reactions. This immobilization is a key step in creating functional materials for applications like catalysis or solid-phase synthesis.

The table below summarizes the key reactive positions of this compound and the types of reactions commonly employed for its incorporation into polymers.

Reactive Site on this compoundType of Reaction for Polymer IncorporationResulting Linkage
Bromine atom (at C3)Nucleophilic Aromatic Substitution, Ullmann Coupling, Suzuki CouplingC-N, C-O, C-C
Chlorine atom (at C2)Nucleophilic Aromatic SubstitutionC-N, C-O
Methyl group (at C6)Radical Halogenation followed by SubstitutionC-X (X = O, N)

Design and Synthesis of Pyridine-Based Ligands

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with metal ions. This property is fundamental to its use in the design and synthesis of a wide array of ligands for various applications in coordination chemistry and catalysis.

Chelating Ligands for Transition Metal Ions

Chelating ligands are organic molecules that can form multiple bonds with a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate. Pyridine-containing molecules are frequently used as components of multidentate ligands that can mimic the coordination environment of metal ions in biological systems, such as in metalloenzymes. mdpi.com

This compound serves as a versatile precursor for the synthesis of such chelating ligands. The bromine and chlorine atoms can be selectively replaced or transformed to introduce additional coordinating groups, thereby increasing the denticity of the resulting ligand. For example, the bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions to introduce arms containing other donor atoms like nitrogen, oxygen, or sulfur.

A common strategy involves the functionalization of the pyridine ring to create ligands capable of forming stable complexes with transition metal ions like copper, iron, and cobalt. These metal complexes can exhibit interesting catalytic or redox properties. For instance, pyridine-based ligands are used to model the active sites of non-heme iron-containing metalloenzymes. mdpi.com

The synthesis of such ligands often requires multi-step procedures. A relevant example is the synthesis of a bromine-substituted (chloromethyl)pyridine, which acts as a precursor for immobilizing biomimetic metal ion chelates onto functionalized carbon supports. mdpi.com While this example uses a different isomer, the principles of using halogenated pyridines as building blocks for more complex ligand architectures are directly applicable. The reactivity of the halogens on this compound allows for the stepwise construction of sophisticated chelating systems.

The following table outlines the synthetic utility of this compound in the preparation of chelating ligands.

Starting MaterialReaction TypeFunctional Group IntroducedTarget Metal Ions (Examples)
This compoundNucleophilic SubstitutionAmines, Alcohols, ThiolsCu(I/II), Fe(II/III), Co(II/III)
This compoundSuzuki or Stille CouplingAryl or Heteroaryl groupsPd(II), Pt(II), Rh(I)
This compoundSonogashira CouplingAlkynyl groupsCu(I), Au(I), Pd(II)

Formation of Pyridine C-Nucleosides

C-nucleosides are analogues of naturally occurring nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen glycosidic bond. This C-C linkage imparts greater stability towards enzymatic and chemical hydrolysis, making C-nucleosides attractive targets for the development of therapeutic agents.

The synthesis of pyridine C-nucleosides can be achieved through various methods, with the Heck cross-coupling reaction being a prominent strategy. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. In the context of C-nucleoside synthesis, a halogenated pyridine can be coupled with a glycal (an unsaturated sugar derivative).

Research has demonstrated the successful synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides starting from bromo-chloro-iodopyridines. rsc.orgnih.gov In these syntheses, a TBS-protected deoxyribose glycal is coupled with the halogenated pyridine in the presence of a palladium catalyst. The reaction often shows chemoselectivity, with the more reactive halogen (typically iodine or bromine) participating in the coupling reaction while the less reactive halogen (chlorine) remains intact. This remaining halogen can then be used for further functionalization of the C-nucleoside.

While the direct use of this compound in a published Heck coupling for C-nucleoside synthesis is not explicitly detailed, its structure is highly analogous to the starting materials used in these established procedures. The presence of the bromine atom at the 3-position makes it a suitable candidate for such a coupling reaction with a glycal to form the corresponding pyridine C-nucleoside. The chlorine atom at the 2-position and the methyl group at the 6-position would then be available for subsequent modifications to create a library of novel C-nucleoside analogues.

The general scheme for the formation of a pyridine C-nucleoside using a bromo-chloropyridine derivative is presented below:

General Reaction Scheme for Pyridine C-Nucleoside Synthesis via Heck Coupling

A bromo-chloropyridine derivative is reacted with a protected glycal in the presence of a palladium catalyst, a base, and a suitable solvent. The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by migratory insertion of the glycal and subsequent beta-hydride elimination to yield the C-glycoside product.

Reactant 1Reactant 2Catalyst SystemProduct Type
Bromo-chloro-iodopyridineTBS-protected deoxyribose glycalPd(OAc)₂ / P(PhF₅)₃ / Ag₂CO₃Pyridin-3-yl C-2'-deoxyribonucleoside
This compound (proposed)Protected Glycal (e.g., TBS-protected deoxyribose glycal)Palladium(0) or Palladium(II) catalyst with a phosphine (B1218219) ligand and a base2-chloro-6-methylpyridin-3-yl C-nucleoside

Structure Activity Relationship Sar and Biological Target Interaction Studies

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-Bromo-2-chloro-6-methylpyridine, and a protein's active site.

Analysis of Binding Energies and Interaction Profiles with Cytochrome P450 Enzymes

While specific molecular docking studies detailing the binding energies of this compound with Cytochrome P450 (CYP450) enzymes are not extensively documented in currently available literature, research on structurally similar halogenated pyridines provides insights. For instance, the isomeric compound 3-Bromo-6-chloro-2-methylpyridine has been identified as an inhibitor of CYP450 enzymes, particularly CYP1A2. Inhibition of this enzyme family is a significant biological activity, as CYP450 enzymes are central to the metabolism of a vast array of drugs and xenobiotics. The interaction is largely dictated by the halogen substituents on the pyridine (B92270) ring. It is hypothesized that the bromine and chlorine atoms of this compound would similarly engage in halogen bonding and hydrophobic interactions within the active site of CYP450 isoforms.

FeatureDescriptionSource
Target Enzyme Family Cytochrome P450
Key Isoform (in related isomers) CYP1A2
Postulated Interactions Halogen bonding, Hydrophobic interactions

Investigation of Bromodomain Inhibitory Activity

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, a key post-translational modification in proteins, including histones. The inhibition of certain bromodomains, especially those within the Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), has emerged as a promising therapeutic strategy in oncology. Although a number of small molecules have been developed as BET bromodomain inhibitors, specific studies investigating the inhibitory activity of this compound against bromodomains are not present in the current body of scientific literature. The potential for this compound to act as a bromodomain inhibitor would depend on its ability to fit within the largely hydrophobic acetyl-lysine binding pocket and form key interactions.

Predictive Studies for Irritable Bowel Syndrome Inhibition

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder where therapeutic strategies can include agents that modulate gut motility and sensitivity, such as antispasmodics and serotonin (B10506) receptor antagonists. Computational, or in silico, methods are sometimes used to predict the potential efficacy of compounds for conditions like IBS. However, predictive studies specifically linking this compound to the inhibition of biological targets relevant to IBS have not been reported in the available research.

In Silico Modeling of Biological Activity Profiles

Analytical Methodologies for Process Monitoring and Product Characterization

Chromatographic Techniques for Reaction Progress Monitoring

Chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is indispensable for monitoring the progress of chemical reactions. These techniques allow for the separation, identification, and quantification of reactants, intermediates, products, and impurities within a reaction mixture. researchgate.netijsrst.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the synthesis of pyridine (B92270) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering sensitive and reliable separation of compounds with varying polarities. pharmaknowledgeforum.comijsrst.com In the context of 3-Bromo-2-chloro-6-methylpyridine synthesis, HPLC can effectively track the consumption of starting materials and the formation of the desired product.

The method typically involves a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pharmaknowledgeforum.comhelixchrom.com To achieve optimal separation and peak shape for basic compounds like pyridines, acidic modifiers such as trifluoroacetic acid (TFA) or a buffer system (e.g., phosphate (B84403) buffer) are often added to the mobile phase. chromforum.orgnih.gov By injecting aliquots of the reaction mixture at various time intervals, a kinetic profile of the reaction can be generated, allowing chemists to determine the optimal reaction time and identify the formation of any significant by-products. pharmaknowledgeforum.com

Table 1: Illustrative HPLC Parameters for Monitoring Pyridine Derivative Synthesis

ParameterTypical SettingPurpose
Column C18, 4.6 mm x 150 mm, 5 µmProvides a non-polar stationary phase for separation.
Mobile Phase Acetonitrile/Water with 0.1% TFAElutes compounds based on polarity; TFA improves peak shape.
Elution Mode Gradient or IsocraticGradient elution is used for complex mixtures; isocratic for simpler separations. nih.govhelixchrom.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time. rjptonline.org
Column Temp. 25-40 °CAffects viscosity and selectivity, optimizing resolution. nih.gov
Detector UV/PDA at 230-270 nmDetects aromatic compounds like pyridines based on their UV absorbance. nih.govnih.gov
Injection Vol. 5-20 µLThe amount of sample introduced into the system.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially higher resolution, speed, and sensitivity. mdpi.com This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. For monitoring the synthesis of this compound, UPLC is particularly advantageous for its ability to provide rapid analysis times (often under 5 minutes), which is crucial for real-time process control. rjptonline.org

The enhanced resolution of UPLC is especially valuable for impurity profiling, allowing for the separation and quantification of closely related impurities that might not be resolved by HPLC. nih.gov This is a critical aspect of quality control, as even small amounts of impurities can affect the properties and safety of the final product. nih.gov The principles of separation are similar to HPLC, often employing C18 columns and acetonitrile/water mobile phases, but the performance is vastly superior. nih.gov

Table 2: Representative UPLC Conditions for Impurity Profiling

ParameterTypical SettingAdvantage over HPLC
Column ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µmHigher efficiency and resolution due to smaller particle size.
Mobile Phase Acetonitrile/Water with 0.05% TFACompatible with MS detectors and provides good peak shape. nih.gov
Elution Mode Fast GradientAllows for rapid separation of a wide range of impurities.
Flow Rate 0.3-0.6 mL/minFaster analysis times and reduced solvent consumption. nih.gov
Column Temp. 30-50 °CHigher temperatures lower mobile phase viscosity at high pressures.
Detector PDA/Mass Spectrometry (MS)PDA for quantification, MS for identification of unknown impurities. nih.gov
Analysis Time 2-5 minutesSignificantly faster throughput compared to HPLC's 15-30 minutes.

Spectroscopic Monitoring of Reaction Conversion

Spectroscopic techniques provide a non-destructive and often real-time method for monitoring the progress of a chemical reaction by measuring the interaction of electromagnetic radiation with the reaction mixture. ijsrst.com For the synthesis of this compound, techniques like Fourier-Transform Infrared (FTIR) spectroscopy are highly valuable.

In-situ FTIR spectroscopy allows for the continuous monitoring of the concentration of reactants and products by tracking the changes in their characteristic vibrational frequencies. nih.gov For example, during the synthesis, the disappearance of vibrational bands corresponding to the starting materials and the appearance of new bands specific to the this compound product can be observed in real-time. rsc.org This data provides a direct measure of reaction conversion and kinetics without the need for sampling and chromatographic analysis. nih.gov Key spectral regions of interest would include the C-Br and C-Cl stretching frequencies, as well as the characteristic ring vibrations of the substituted pyridine. While detailed in-situ studies for this specific compound are not widely published, the methodology is broadly applied in the synthesis of heterocyclic and halogenated compounds. nih.govnih.gov

Q & A

Q. What are the preferred synthetic routes for 3-bromo-2-chloro-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 2-chloro-6-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled temperatures (30–50°C) can yield the target compound. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and catalysts (e.g., Lewis acids). Purity is confirmed via HPLC or GC-MS, with reported yields >95% under inert atmospheres .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and electronic environments.
  • Mass spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]+^+ at m/z 206.47) .
  • X-ray crystallography : Tools like SHELX refine crystal structures, resolving bond angles and packing motifs .
  • Physical properties : Melting point (30–35°C) and density (1.72 g/cm3^3) are critical for identifying batch consistency .

Q. What safety protocols are essential when handling this compound?

The compound’s safety data sheet (SDS) highlights hazards such as skin/eye irritation and respiratory toxicity. Researchers must:

  • Use fume hoods and PPE (gloves, goggles).
  • Avoid contact with oxidizing agents.
  • Store in airtight containers at 2–8°C to prevent decomposition .

Q. How does steric hindrance from the methyl group influence reactivity in substitution reactions?

The methyl group at position 6 creates steric hindrance, directing electrophilic attacks to less hindered positions (e.g., para to bromine). Computational studies using density functional theory (DFT) can model electron density distributions, predicting sites for nucleophilic substitution (e.g., bromine vs. chlorine reactivity) .

Q. What are the solubility profiles of this compound in common solvents?

The compound is sparingly soluble in water but dissolves readily in organic solvents like chloroform, ethyl acetate, and DMSO. Solubility data are critical for reaction design (e.g., choosing polar aprotic solvents for SNAr reactions) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction pathways for halogen exchange?

Discrepancies in regioselectivity (e.g., bromine vs. chlorine displacement) can arise from competing mechanisms (e.g., radical vs. ionic pathways). Hybrid DFT functionals (e.g., B3LYP) model transition states and activation energies, identifying dominant pathways. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling may resolve contradictions .

Q. What strategies mitigate dehalogenation side reactions during cross-coupling with this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often face competing C-Br and C-Cl activation. Strategies include:

  • Ligand engineering (e.g., bulky phosphines to favor C-Br oxidative addition).
  • Temperature modulation (lower temps reduce undesired C-Cl cleavage).
  • Preferential use of arylboronic esters with electron-withdrawing groups to enhance selectivity .

Q. How do crystallographic data inform the design of metal-organic frameworks (MOFs) using this compound as a ligand?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles critical for MOF design. For example, the N-atom in pyridine coordinates to metal centers (e.g., Cu, Pd), forming stable complexes. SHELX-refined data ensure accurate unit cell parameters for predicting porosity and stability .

Q. What analytical techniques detect trace impurities in this compound batches?

Advanced methods include:

  • GC-MS with isotopic dilution : Quantifies halogenated byproducts (e.g., di-brominated analogs).
  • ICP-OES : Detects residual metal catalysts (e.g., Ni, Pd) at ppm levels.
  • NMR relaxation studies : Identifies amorphous vs. crystalline impurities .

Q. How do solvent effects influence the compound’s photostability under UV irradiation?

Polar solvents (e.g., acetonitrile) stabilize charge-transfer intermediates, reducing photodegradation. Time-resolved spectroscopy (e.g., femtosecond transient absorption) tracks excited-state dynamics, while DFT calculates solvent-solute interactions to predict degradation pathways .

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Feasible Synthetic Routes

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3-Bromo-2-chloro-6-methylpyridine
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3-Bromo-2-chloro-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.